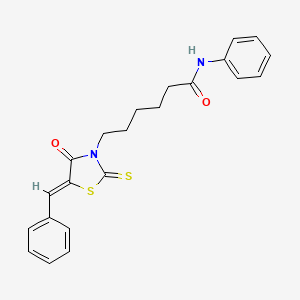

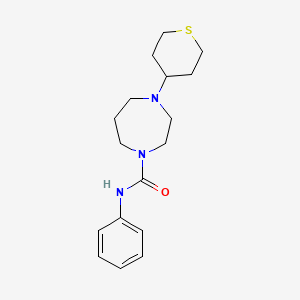

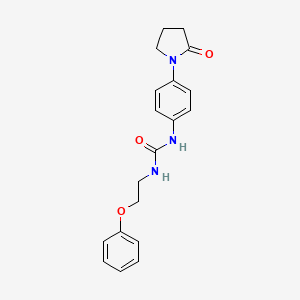

N-(2-methylphenyl)-N-(methylsulfonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylphenyl)-N-(methylsulfonyl)glycine, also known as Methylsulfonylglycine, is an organosulfur compound that is found in many biological systems. It is a small molecule that is involved in a variety of biochemical processes, including metabolism, enzyme regulation, and signal transduction. Methylsulfonylglycine is an important molecule for understanding the chemistry of biological systems and its role in physiological processes.

Scientific Research Applications

Chemoselective Arylsulfonylation of Amino Esters : M. Penso et al. (2003) demonstrated the direct transformation of L-tyrosine and D-(4-hydroxyphenyl)glycine methyl esters into corresponding 2-arylsulfonamido esters. This reaction occurred without protecting the phenolic hydroxy group and showed good yields in a chemoselective manner without racemization. The study highlights the specific solvation technique for selective N-arylsulfonylation (Penso et al., 2003).

Interactions with Metal Ions : Research by G. Gavioli et al. (1991) explored the interaction of N-(phenylsulfonyl)glycine with Cd2+ and Zn2+ ions. The study found that the presence of 2,2'-bipyridine as an additional ligand lowers the pKa of Cd2+-promoted deprotonation of the sulfonamide nitrogen and enables Zn2+ ion substitution for the sulfonamide nitrogen bound hydrogen (Gavioli et al., 1991).

Environmental Behavior in Sewage Treatment : S. Krause and H. Schöler (2000) investigated the behavior of N-(phenylsulfonyl)-glycine in a municipal sewage treatment plant. Their findings indicated the formation of N-(phenylsulfonyl)-sarcosine by microbial methylation in the sewage treatment plant, highlighting the compound's environmental behavior and transformation (Krause & Schöler, 2000).

Glycine Transporter Inhibitors : A study by C. Lindsley et al. (2006) discussed the design, synthesis, and in vivo efficacy of Glycine Transporter-1 (GlyT1) inhibitors. These inhibitors were derived from a series of [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides, showcasing the application of N-(2-methylphenyl)-N-(methylsulfonyl)glycine in neurotransmission and brain function research (Lindsley et al., 2006).

Protein Delivery via Esterification : A 2017 study by K. A. Mix et al. demonstrated that esterification of proteins with derivatives of (p-methylphenyl)glycine enables proteins to enter the cytosol of mammalian cells. This research offers insights into novel methods of protein delivery for therapeutic purposes (Mix et al., 2017).

properties

IUPAC Name |

2-(2-methyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-5-3-4-6-9(8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVCNLAVCPFSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-N-(methylsulfonyl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)

![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)

![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)

![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)